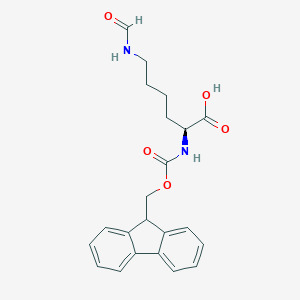

Fmoc-Lys(FOR)-OH

Description

Significance of Protected Amino Acid Derivatives as Building Blocks in Chemical Biology

The synthesis of peptides is a step-by-step process that requires meticulous control over the chemical reactions involved. chempep.com Amino acids, the constituent units of peptides, possess multiple reactive functional groups, including an α-amino group, a carboxyl group, and a side chain that can also be reactive. To ensure the orderly formation of peptide bonds in the desired sequence, it is essential to temporarily block, or "protect," the functional groups that are not intended to react at a particular step. google.com This is the fundamental role of protected amino acid derivatives.

These derivatives are indispensable tools that prevent unwanted side reactions and the polymerization of amino acids during the synthesis process. google.com The strategic use of protecting groups allows chemists to direct the reactivity of amino acids, ensuring that peptide bonds are formed exclusively between the α-carboxyl group of one amino acid and the α-amino group of the next. chempep.com This level of control is paramount for constructing complex peptides, including those with non-natural amino acids, post-translational modifications, or specific labels for imaging and diagnostic applications. chempep.com The development of a wide array of protecting groups with different chemical properties has been a driving force behind the advancement of peptide science. iris-biotech.de

Foundational Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the standard method for chemically synthesizing peptides. The core principle of SPPS involves attaching the first amino acid of the desired peptide sequence to an insoluble solid support, typically a resin. peptide.com The peptide chain is then elongated in a stepwise manner by sequentially adding protected amino acids.

The SPPS cycle involves a series of repetitive steps:

Deprotection: The protecting group on the α-amino group of the resin-bound amino acid is removed.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Coupling: The next protected amino acid in the sequence is activated and coupled to the newly freed amino group on the resin-bound peptide.

Washing: Another washing step is performed to remove unreacted amino acids and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. A key advantage of SPPS is that the growing peptide chain is anchored to the solid support, allowing for the easy removal of soluble reagents and byproducts by simple filtration and washing. This simplifies the purification process at each step and enables the use of excess reagents to drive reactions to completion, leading to high yields. Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed. peptide.com

Overview of Fluorenylmethyloxycarbonyl (Fmoc) Based Peptide Synthesis Strategies

Among the various strategies for SPPS, the one based on the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the most widely used today. The Fmoc group is employed to protect the α-amino group of the amino acids. A key feature of the Fmoc strategy is its use of an orthogonal protection scheme. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). cem.com

In contrast, the protecting groups used for the side chains of the amino acids are acid-labile. This orthogonality is crucial because it allows for the selective removal of the α-amino protecting group at each step of the synthesis without affecting the side-chain protecting groups. iris-biotech.de The side-chain protecting groups remain intact throughout the chain assembly and are only removed at the final stage when the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA). nbinno.com The mild conditions used for Fmoc removal make this strategy compatible with a wide range of peptide sequences and modifications, contributing to its popularity. cem.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWAZAXPESSBGE-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The ε Amino Protecting Group: Orthogonality and Strategic Utility in Lysine Derivatives for Academic Research

Historical Development of Side-Chain Protecting Group Methodologies for Lysine (B10760008)

The evolution of lysine side-chain protection is intrinsically linked to the two major strategies in SPPS: the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approaches. In the early days of peptide synthesis, the Boc/Bzl strategy was predominant. This method relies on a graded acid lability, where the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid - TFA), while the more permanent benzyl-based side-chain protecting groups are cleaved with a stronger acid (e.g., hydrogen fluoride (B91410) - HF). For lysine, the benzyloxycarbonyl (Z) and its substituted derivatives, such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, were commonly employed to protect the ε-amino group. While effective, this strategy is not truly orthogonal, as both types of protecting groups are acid-labile, differing only in the degree of acid strength required for their removal.

A significant advancement came with the introduction of the Fmoc/tBu strategy, which offers true orthogonality. In this scheme, the Nα-Fmoc group is labile to a mild base (typically piperidine), while the side-chain protecting groups are acid-labile (cleaved by TFA). This allows for the selective deprotection of the Nα-amino group at each step of peptide elongation without affecting the side-chain protection. The standard protecting group for the lysine side chain in this strategy is the acid-labile Boc group. The development of this orthogonal approach opened the door for the synthesis of more complex and sensitive peptides and paved the way for the introduction of a wider range of selectively removable protecting groups for the lysine ε-amino group, enabling site-specific modifications of the peptide on the solid support.

Theoretical Framework of Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The chemical synthesis of complex peptides, particularly those featuring modifications such as branching, cyclization, or site-specific labeling, is fundamentally reliant on the strategic use of protecting groups. In modern Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is a cornerstone of this strategy. iris-biotech.depeptide.com An orthogonal protection scheme is one in which multiple classes of protecting groups are employed, each of which can be selectively removed under a specific set of chemical conditions without affecting the others. iris-biotech.depeptide.com This allows for the precise, sequential unmasking of reactive functional groups at desired stages of the synthesis.

The most prevalent orthogonal system in contemporary research is the Fmoc/tBu strategy. iris-biotech.debiosynth.com In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed after each coupling cycle with a mild base, typically a piperidine (B6355638) solution. chempep.com Concurrently, reactive amino acid side chains are protected by "permanent" acid-labile groups, such as the tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) groups. chempep.comaltabioscience.com These remain intact throughout the chain elongation and are only removed during the final cleavage of the peptide from the resin, which is accomplished with a strong acid like trifluoroacetic acid (TFA). altabioscience.com

The power of this orthogonality becomes evident when chemists need to perform modifications on a specific side chain. By introducing a third protecting group that is labile to conditions other than piperidine or TFA, a specific site on the peptide can be deprotected while the peptide remains anchored to the solid support and all other protecting groups are preserved. peptide.com This creates a unique reactive handle for further chemical elaboration. The Nα-Fmoc-Nε-formyl-L-lysine derivative, Fmoc-Lys(For)-OH, is a specialized building block that leverages this principle, employing the formyl group for the orthogonal protection of the lysine ε-amino group.

The formyl (For) group is a simple, yet effective, acyl-type protecting group for the nucleophilic ε-amino function of lysine. Its small size and stability to the standard conditions of Fmoc-SPPS make it a valuable, albeit specialized, tool. The true utility of the formyl group in the context of this compound lies in its unique deprotection conditions, which are distinct from the base- and acid-labile groups that form the foundation of the Fmoc/tBu strategy.

The Nε-formyl group is stable to the repeated piperidine treatments required for Nα-Fmoc removal and is also resistant to the strong acid (TFA) used for final cleavage and removal of tBu-based side-chain protecting groups. acs.org The selective cleavage of the formyl group can be achieved under specific nucleophilic or mild hydrolytic conditions. One established method involves the use of hydroxylamine (B1172632) hydrochloride in an inert solvent, which effectively removes the formyl group without cleaving the peptide from the resin or disturbing other protecting groups. google.com Other conditions, such as treatment with hydrazine (B178648) or liquid ammonia (B1221849), have also been reported for deformylation, providing chemists with multiple pathways for selective deprotection. researchgate.net

The following table illustrates the orthogonality of the formyl group in comparison to other commonly used protecting groups in Fmoc-SPPS.

| Protecting Group | Abbreviation | Typical Lability Condition | Orthogonal To |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF (Base) | Acid-labile groups (Boc, tBu), Formyl, Aloc, Dde |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) (Strong Acid) | Base-labile groups (Fmoc), Formyl, Aloc, Dde |

| tert-Butyl | tBu | Trifluoroacetic Acid (TFA) (Strong Acid) | Base-labile groups (Fmoc), Formyl, Aloc, Dde |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid- and base-labile groups, Formyl, Dde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Acid- and base-labile groups, Formyl, Aloc |

| Formyl | For | Hydroxylamine HCl; Hydrazine | Acid- and base-labile groups, Aloc, Dde |

The unique cleavage chemistry of the Nε-formyl group makes this compound a strategic asset for academic research focused on creating peptides with sophisticated architectures. Its application allows for on-resin modification of the lysine side chain, expanding the possibilities of peptide design.

Key research applications include:

Synthesis of Branched Peptides: After assembly of the linear peptide backbone, the Nε-formyl group on a specific lysine residue can be selectively removed on-resin. The newly liberated ε-amino group can then serve as an initiation point for the synthesis of a second peptide chain, resulting in a branched or "comb-like" structure.

On-Resin Cyclization: The ε-amino group of lysine can be used as one of the reactive partners for intramolecular cyclization. By deprotecting the formyl group on the solid support, the ε-amine is made available to react with an activated C-terminal carboxyl group or a reactive side chain of another amino acid (e.g., aspartic or glutamic acid) to form a lactam bridge.

Site-Specific Conjugation: For applications in chemical biology and materials science, the ability to attach specific probes, labels, or polymers to a defined position on a peptide is crucial. The selective deprotection of this compound on-resin provides a unique nucleophilic site for the covalent attachment of moieties such as fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains.

The Formyl Group As a Protecting Moiety in Advanced Peptide Chemistry

Chemical Structure and General Stability Characteristics of the Formyl Group

The formyl group is a simple acyl moiety that can be attached to various functional groups, including amine nitrogens. In peptide synthesis, it is frequently employed to mask the reactivity of specific amino acid side chains or the N-terminus. Its chemical structure, characterized by a carbonyl group directly bonded to a hydrogen atom, lends it certain stability properties. The formyl group is generally stable under basic conditions and can withstand moderately acidic environments peptide.com. Notably, it has been observed to improve the solubility of amino acid and peptide derivatives in aqueous media, which can be advantageous during certain synthesis steps peptide.com. Furthermore, the formyl group possesses the unique ability to dehydrate into an isocyano group, opening avenues for its use in multicomponent reactions (MCRs) for peptide synthesis ontosight.ai. Its utility as a protecting group stems from its susceptibility to removal under specific acidic, thiolytic, or amine-based conditions, allowing for orthogonal deprotection strategies peptide.com.

Table 1: General Properties and Applications of the Formyl Group

| Property/Application | Description | Relevance/Notes | Citation(s) |

| Chemical Nature | Simple acyl group (-CHO) | ||

| Solubility Enhancement | Improves solubility of amino acid/peptide derivatives in aqueous media | Beneficial for certain synthesis steps | peptide.com |

| Stability | Generally stable to basic conditions | ||

| Stability | Stable in 50% Trifluoroacetic Acid (TFA) | peptide.com | |

| Cleavage Conditions | Removed by specific acidic, thiolytic, or amine-based methods | Allows for orthogonal removal strategies | peptide.com |

| Synthetic Utility | Can dehydrate to isocyano group for multicomponent reactions (MCRs) | ontosight.ai | |

| Primary Application in Peptide Synthesis | Protection of indole (B1671886) nitrogen in Tryptophan (Trp) | Prevents side reactions like oxidation or modification by cationic species | peptide.comdoi.orgnih.gov |

Established Applications of the Formyl Group for Indole Protection of Tryptophan (Trp(For))

Tryptophan (Trp) is an amino acid whose indole side chain is susceptible to various side reactions during peptide synthesis and cleavage. These can include oxidation or modification by cationic species, particularly those released from other protecting groups (e.g., sulfonyl moieties from arginine derivatives) peptide.comdoi.orgnih.gov. To mitigate these issues, the indole nitrogen of tryptophan is often protected. While Fmoc-based peptide synthesis commonly utilizes Fmoc-Trp(Boc)-OH, the formyl group has historically been employed, particularly in Boc/Bzl strategies, when protection is deemed essential to avoid significant side reactions peptide.comnih.gov. The formyl group effectively shields the indole nitrogen from these detrimental modifications.

Methodologies for Formyl Group Introduction and Selective Incorporation

The introduction of the formyl group onto the indole nitrogen of tryptophan is achieved through formylation reactions. A documented method involves treating H-Trp-OH with hydrochloric acid gas (HCl(g)) in formic acid, with the reaction progress monitored via UV spectroscopy nih.gov. This process effectively acylates the indole nitrogen, rendering it protected. The general principle involves the electrophilic attack of a formylating agent onto the nucleophilic indole nitrogen.

Diverse Strategies for Formyl Group Removal from Tryptophan Indole Nitrogen

The selective removal of the formyl group from the tryptophan indole nitrogen is crucial for obtaining the desired peptide. Several chemical strategies exist for this purpose, broadly categorized into acid-mediated, thiolytic, and amine-based methods.

Acid-Mediated Deformylation Conditions (e.g., HF, TFMSA, TFA variants)

Acidic conditions are commonly employed for the removal of the formyl group. Treatment with dilute hydrochloric acid (0.3-0.5 M) at moderately elevated temperatures, such as up to 60°C for 2 to 6 hours, has been reported to efficiently remove the formyl group, often with quantitative yields peptide.com. More broadly, the formyl group is susceptible to cleavage under standard strong acidic peptide cleavage conditions, including hydrofluoric acid (HF), trifluoromethanesulfonic acid (TFMSOTf), trifluoromethanesulfonic anhydride (B1165640) (TFSMA), and mixtures like HBr/acetic acid (HBr/AcOH) peptide.com.

Analysis of Side Reaction Profiles and Byproduct Formation During Deformylation

General side reactions commonly encountered during Fmoc Solid-Phase Peptide Synthesis (SPPS) that could potentially occur during any deprotection step include diketopiperazine formation, aspartimide formation, piperidinyl-alanine formation (associated with piperidine (B6355638) deprotection), oxidation of methionine, S-alkylation, N-O shifts, and guanidinylation sigmaaldrich.comiris-biotech.de. However, without specific studies on Fmoc-Lys(FOR)-OH, it is not possible to provide detailed research findings or data tables related to its deformylation.

Fmoc Lys for Oh: Design, Synthesis, and Integration into Solid Phase Peptide Synthesis Research

Rationale for the Application of a Formyl Protecting Group on the Lysine (B10760008) ε-Amine

The strategic use of protecting groups in peptide synthesis is fundamental to controlling reactivity and ensuring the fidelity of the final peptide product. For lysine, the ε-amino group requires protection to prevent premature chain extension or branching during the iterative coupling cycles of SPPS. While several established protecting groups exist for lysine, the formyl group (For) offers a distinct set of properties that could be advantageous in specific synthetic scenarios.

Potential for Unique Orthogonal Deprotection Profiles in Contrast to Existing Lysine Protecting Groups

Orthogonality in protecting group chemistry refers to the ability to remove one protecting group selectively in the presence of others, without affecting the integrity of the peptide chain or other protecting groups. This is critical for complex peptide syntheses, such as those involving branched peptides, cyclic peptides, or site-specific modifications.

Commonly employed lysine side-chain protecting groups in Fmoc-SPPS include:

Boc (tert-Butyloxycarbonyl): Stable to piperidine (B6355638) (Fmoc deprotection) but labile to trifluoroacetic acid (TFA), typically used during final cleavage peptide.comiris-biotech.de.

Alloc (Allyloxycarbonyl): Cleaved by palladium(0) catalysts, offering orthogonality to both acid-labile and base-labile groups peptide.comug.edu.plresearchgate.net.

Mtt (4-Methyltrityl) / Mmt (4-Methoxytrityl): Acid-labile, removed by mild acids like dilute TFA (e.g., 1-2% TFA in DCM), allowing for on-resin modifications peptide.comiris-biotech.deiris-biotech.de.

Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) / ivDde (1-(4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methylbutyl): Stable to piperidine and TFA, removed by hydrazinolysis (e.g., 2% hydrazine (B178648) in DMF) iris-biotech.deiris-biotech.desigmaaldrich.com. These are widely used for selective on-resin modifications.

The formyl group (For) on the lysine ε-amine is generally considered to be acid-labile google.com. While specific comparative studies detailing its orthogonality in complex Fmoc-SPPS schemes are not extensively documented, its removal can be achieved under acidic conditions. A method described for removing formyl groups from amino acid esters with free carboxyl groups involves strong acid in a mixture of water and an organic solvent, suggesting that careful selection of conditions might allow for selective deprotection google.com. If the formyl group is sufficiently stable to piperidine and can be removed under milder acidic conditions than those required for Boc deprotection, it could offer a unique orthogonal deprotection profile, potentially allowing for selective deprotection and modification of lysine residues without affecting Boc-protected residues or the final cleavage step. However, its stability to piperidine, the standard Fmoc deprotection reagent, would need to be confirmed to establish its utility in standard Fmoc-SPPS workflows.

Table 1: Comparison of Lysine Side-Chain Protecting Groups in Fmoc-SPPS

| Protecting Group | Introduction | Deprotection Reagent/Conditions | Stability to Piperidine (Fmoc deprotection) | Stability to TFA (Final Cleavage) | Orthogonality | Notes |

| Boc | Acid-labile | TFA (e.g., 95% TFA) | Stable | Labile | Quasi-orthogonal (with acid-labile linkers) | Can cause side reactions with Tyr/Trp if scavengers are not used peptide.com. |

| Alloc | Pd(0) | Pd(PPh₃)₄, scavenger (e.g., morpholine) | Stable | Stable | Highly orthogonal | Useful for selective modifications. |

| Mtt / Mmt | Acid-labile | Mild acid (e.g., 1-2% TFA in DCM) | Stable | Labile (more labile than Boc) | Orthogonal (for on-resin modification) | Mmt is more acid-labile than Mtt peptide.com. |

| Dde / ivDde | Hydrazine | Hydrazine (e.g., 2% in DMF) | Stable | Stable | Highly orthogonal | Dde can be prone to scrambling; ivDde is more robust iris-biotech.desigmaaldrich.com. |

| Formyl (For) | Formylating agents | Acid (e.g., specific acidic conditions google.com) | Likely stable, to be confirmed | Likely labile, to be confirmed | Potential orthogonality based on specific acidic conditions | Less common in standard SPPS, potential for niche applications. |

Hypothetical Synthetic Methodologies for Fmoc-Lys(FOR)-OH

The synthesis of this compound requires the selective protection of the ε-amino group of lysine with a formyl group, while the α-amino group is protected with Fmoc and the carboxyl group remains free. This process typically involves a multi-step synthesis starting from L-lysine.

Development of Selective Formylation Protocols for Lysine ε-Amine

A common strategy to achieve selective formylation of the ε-amine of lysine involves first protecting the α-amino group and the carboxyl group.

Protection of α-Amino and Carboxyl Groups: L-lysine can be reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) under basic conditions to protect the α-amino group, yielding Fmoc-Lys-OH. Alternatively, L-lysine can be esterified (e.g., to its methyl ester) and then Fmoc-protected.

Selective Formylation of the ε-Amine: Once the α-amino group is protected, the ε-amino group is available for formylation. Several formylating agents could be employed:

Formic Acid/DCC: A common method for amine formylation involves using formic acid in conjunction with a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This generates an active formylating species in situ mdpi.com.

Mixed Anhydrides: Formic acid can be activated as a mixed anhydride (B1165640), for example, by reacting it with ethyl chloroformate or isobutyl chloroformate in the presence of a base. This activated species can then react with the amine.

N-Formylimidazole: This reagent is a mild and effective formylating agent for amines.

Formic Acid/Acetic Anhydride: A mixture of formic acid and acetic anhydride can also serve as a formylating system.

The key challenge is to ensure selective formylation of the ε-amine without affecting the Fmoc group or causing racemization. The presence of the Fmoc group on the α-amino nitrogen generally deactivates it towards electrophilic attack compared to the free ε-amino group.

Optimization of Reaction Conditions for High Yield and Purity

Optimizing the reaction conditions is crucial for obtaining this compound in high yield and purity, essential for its use in SPPS.

Solvent Selection: Solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity.

Temperature and Reaction Time: Formylation reactions are typically carried out at or below room temperature to minimize side reactions and potential racemization. Reaction times can vary from a few hours to overnight, depending on the chosen reagents and temperature.

Stoichiometry: Careful control of the stoichiometry of the formylating agent and base (if required) is necessary to ensure complete formylation of the ε-amine while avoiding over-reaction or degradation of the Fmoc group.

Purification: After the reaction, the product needs to be purified. Common purification techniques include:

Extraction: Washing the reaction mixture with appropriate solvents to remove by-products and excess reagents.

Crystallization: If the product is crystalline, recrystallization from a suitable solvent system can yield high purity material.

Chromatography: Silica gel chromatography is often employed to separate the desired product from unreacted starting materials and side products.

Table 2: Hypothetical Synthesis Parameters for this compound

| Step | Starting Material | Reagent(s) | Solvent | Conditions | Expected Product | Purification Method |

| 1 | L-Lysine | Fmoc-OSu, Base (e.g., Na₂CO₃) | Water/Organic Co-solvent (e.g., Dioxane) | RT, pH ~8-9 | Fmoc-Lys-OH | Acidification, Filtration, Recrystallization |

| 2 | Fmoc-Lys-OH | Formic Acid, DIC/DCC | DMF or DCM | RT, 4-16 hours | This compound | Silica gel chromatography, Crystallization |

| OR: Formic Acid, Ethyl Chloroformate, Base | THF | RT, 2-4 hours | This compound | Silica gel chromatography, Crystallization | ||

| OR: N-Formylimidazole | DMF | RT, 4-8 hours | This compound | Silica gel chromatography, Crystallization |

Note: These are hypothetical conditions based on general formylation protocols. Actual optimized conditions may vary.

Strategic Incorporation of this compound into Fmoc-Based SPPS Protocols

The incorporation of this compound into an Fmoc-SPPS strategy follows the general principles of Fmoc-chemistry, with specific considerations for the formyl protecting group.

Coupling: this compound is coupled to the N-terminus of the growing peptide chain on the solid support using standard peptide coupling reagents. Common coupling agents include HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). The coupling efficiency is monitored, often by a Kaiser test or chloranil (B122849) test, to ensure complete reaction.

Fmoc Deprotection: After successful coupling, the N-terminal Fmoc group is removed to expose the α-amino group for the next coupling cycle. This is typically achieved by treatment with a solution of piperidine in DMF (commonly 20% piperidine in DMF for 5-20 minutes). The stability of the formyl group on the lysine side chain to these basic conditions is crucial. Based on its amide nature, the formyl group is generally expected to be stable to piperidine, similar to other amide functionalities.

Selective Deprotection and Modification: If the goal is to modify the lysine side chain, the formyl group can be selectively removed. As discussed, this would likely involve acidic conditions. The exact conditions would need to be optimized to ensure:

Stability of the Peptide-Resin Linkage: The linker attaching the peptide to the solid support must be stable to the deprotection conditions.

Stability of Other Protecting Groups: Other side-chain protecting groups (e.g., Boc, Trt, Pbf) must remain intact.

Efficiency of Formyl Removal: The formyl group should be removed efficiently.

Upon selective deprotection of the formyl group, the exposed ε-amino group can then be reacted with a desired modification agent (e.g., a fluorescent dye, biotin (B1667282), a branched amino acid, or a cross-linking agent). After modification, the ε-amino group would typically be re-protected if further standard Fmoc-SPPS cycles are required, or the synthesis can proceed to final cleavage if the modification is the last step for that residue.

Final Cleavage: Once the peptide sequence is fully assembled and any desired on-resin modifications are complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, most commonly TFA, often in the presence of scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, thioanisole) to trap reactive carbocations and prevent side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. The stability of the formyl group to these final cleavage conditions would determine if it is removed during this step or if it needs to be removed prior to final cleavage. If it is removed by TFA, its behavior would be similar to other acid-labile groups.

Deprotection of the ε N Formyl Group from Lysine in Fmoc Lys for Oh Containing Peptides

Investigation of Orthogonal Cleavage Conditions for ε-N-Formyl-Lysine Residues within Peptide Sequences

The core advantage of the formyl protecting group on the lysine (B10760008) side chain lies in its stability towards the common reagents used in Fmoc-SPPS. This stability necessitates the development of specific cleavage conditions that are orthogonal to both the piperidine-mediated Fmoc removal and the trifluoroacetic acid (TFA)-mediated cleavage of other side-chain protecting groups.

Adaptation of Acid-Labile Deformylation Methods (e.g., mild TFA conditions) to Lysine

Investigations into the acid stability of the Nε-formyl group have demonstrated its remarkable resistance to acidolysis. The group is stable to neat TFA, the strong acid condition used for final peptide cleavage from the resin and removal of semi-permanent protecting groups like Boc and tBu. thieme-connect.de It is also documented to be stable to 50% TFA in dichloromethane (B109758) (DCM), a standard condition for Boc-group removal in Boc-SPPS. peptide.comsigmaaldrich.com

This high acid stability means that typical mild acid conditions, such as 1% TFA in DCM used for the cleavage of highly acid-labile groups like 4-methyltrityl (Mtt), are completely ineffective for formyl group removal. sigmaaldrich.comresearchgate.net While strong acids like liquid hydrogen fluoride (B91410) (HF), sometimes used in Boc-SPPS, can cleave the formyl group, the reaction is often slow. ug.edu.pl The inherent resistance of the Nε-formyl group to a wide range of acidic conditions firmly establishes its orthogonality with acid-labile protecting groups.

Assessment of Thiolytic Cleavage Reagents for Selective ε-N-Formyl Removal

Thiolytic cleavage presents another potential avenue for selective deprotection. While direct studies on Nε-formyl lysine are limited, valuable insights can be drawn from the deprotection of Nin-formyl tryptophan (Trp(For)). The removal of the formyl group from tryptophan with liquid HF is significantly accelerated by the addition of thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT), p-thiocresol, or thiophenol. ug.edu.plpeptide.com This suggests a mechanism where the thiol participates in the cleavage reaction.

Furthermore, other protecting groups used in peptide synthesis, such as the o-nitrobenzenesulfonyl (oNBS) group, are efficiently removed by treatment with mercaptoethanol in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ug.edu.pl These examples highlight the potential of thiolytic reagents for formyl group cleavage. However, the development of a specific protocol for Lys(For) that is efficient and compatible with other protecting groups, particularly the base-labile Fmoc group, requires further investigation to optimize reagent choice, concentration, and reaction conditions.

Development and Optimization of Amine-Based Deformylation Strategies Orthogonal to Fmoc

Amine-based reagents are the most explored class for orthogonal formyl group removal in the context of Fmoc-SPPS.

Hydrazine (B178648): Hydrazine is a potent nucleophile widely used to cleave Dde and ivDde protecting groups, which are also employed for orthogonal lysine side-chain protection. peptide.comrsc.org A solution of 2% hydrazine in N,N-dimethylformamide (DMF) effectively removes these groups. However, these conditions are not orthogonal to Fmoc, as hydrazine also cleaves the Fmoc group. peptide.comsigmaaldrich.com Therefore, for selective side-chain deprotection, the N-terminus must first be protected with a group stable to hydrazine, such as Boc. peptide.com Interestingly, one patented method claims that conducting the hydrazine-mediated deformylation at a controlled acidic pH between 1 and 3.5 allows for efficient formyl removal with high yields and minimal impurities, a condition that would likely preserve the Fmoc group. google.com

Hydroxylamine (B1172632): Hydroxylamine has emerged as a more promising reagent for achieving true orthogonality with Fmoc. It has been demonstrated that a solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methyl-2-pyrrolidone (NMP) can selectively remove Dde groups without affecting Fmoc, Boc, or tBu groups. peptide.comsigmaaldrich.compeptide.com A key finding is that using hydroxylamine as a salt of a strong acid, such as hydroxylamine hydrochloride, is crucial for preventing side reactions that occur when the free base is used. google.com The successful application of hydroxylamine hydrochloride in liquid ammonia (B1221849) for Trp(For) deprotection further supports its utility. researchgate.net

Other Amines: Other nucleophilic amines have also been investigated. For instance, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution has been successfully used for the deprotection of Trp(For), suggesting its potential applicability to Lys(For). researchgate.net

The table below summarizes various amine-based deprotection strategies and their orthogonality.

Table 1: Amine-Based Deprotection Reagents for ε-N-Formyl Lysine| Reagent | Typical Conditions | Orthogonal to Fmoc? | Orthogonal to Boc/tBu? | Notes |

|---|---|---|---|---|

| Hydrazine | 2% in DMF | No | Yes | Requires N-terminal Boc protection. peptide.compeptide.com |

| Hydrazine (acidic) | Hydrazine at pH 1-3.5 | Yes (theoretically) | Yes | Patented method, claims high yield and purity. google.com |

| Hydroxylamine | NH₂OH·HCl / Imidazole in NMP | Yes | Yes | Proven effective for orthogonal Dde removal. sigmaaldrich.compeptide.com |

| DMEDA | Aqueous solution | Yes | Yes | Successfully used for Trp(For) deprotection. researchgate.net |

Selectivity Studies: Impact on Other Common Side-Chain Protecting Groups (e.g., Boc, tBu)

The primary goal of using Fmoc-Lys(FOR)-OH is to enable selective deprotection of the lysine side chain without affecting other protecting groups. As established, the Nε-formyl group is completely stable to the acidic conditions (e.g., 25-95% TFA) required to remove Boc and tBu groups. thieme-connect.depeptide.comsigmaaldrich.com

Conversely, the reagents developed for formyl removal must be shown to be inert towards these acid-labile groups. Amine-based deprotection strategies are generally compatible. Reagents like hydrazine and hydroxylamine/imidazole mixtures are specifically designed to be orthogonal to t-butyl-based protection schemes. peptide.com Therefore, the selective cleavage of the Nε-formyl group using optimized amine-based methods can be achieved with high fidelity, leaving Boc and tBu protected residues intact.

The table below provides an overview of the compatibility of the formyl group and its deprotection methods with other common protecting groups in Fmoc-SPPS.

Table 2: Orthogonality and Selectivity of Nε-Formyl Protection| Protecting Group | Cleavage Condition | Effect on Fmoc | Effect on For | Effect on Boc/tBu |

|---|---|---|---|---|

| Fmoc | 20% Piperidine (B6355638)/DMF | Cleaved | Stable | Stable |

| For | NH₂OH·HCl or Hydrazine (pH 1-3.5) | Stable | Cleaved | Stable |

| Boc/tBu | 25-95% TFA/DCM | Stable | Stable | Cleaved |

| Mtt | 1% TFA/DCM | Stable | Stable | Stable |

Mechanistic Studies of Formyl Deprotection on Lysine

The deprotection of the Nε-formyl group proceeds via a nucleophilic acyl substitution mechanism. Although detailed kinetic and mechanistic studies are scarce specifically for Nε-formyl lysine, the reaction pathway can be inferred from the nature of the reagents employed.

When using an amine-based reagent like hydrazine (H₂N-NH₂) or hydroxylamine (H₂N-OH), the reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the formyl group. This forms a tetrahedral intermediate. The intermediate then collapses, breaking the amide bond between the formyl group and the lysine side-chain nitrogen. This releases the free ε-amino group of lysine and a formyl-substituted byproduct (e.g., formylhydrazide). The basicity of the reagent and the reaction conditions can influence the rate of this nucleophilic attack and the stability of the intermediate.

Strategies for Minimizing Undesirable Side Reactions During Deformylation

Several side reactions can occur during the deprotection of the Nε-formyl group, potentially compromising the purity and yield of the target peptide.

A primary concern is formyl group migration . The formyl group, once cleaved or during the cleavage process, can potentially acylate other free nucleophiles within the peptide sequence. It has been documented that during the deprotection of Trp(For), the formyl group can migrate to the free ε-amino group of a lysine residue or to an unprotected N-terminal α-amino group, particularly under basic conditions (e.g., pH 9). researchgate.net To circumvent this, it is a critical strategy to ensure the N-terminal α-amino group is protected (e.g., with a Boc group) before proceeding with the side-chain deformylation. peptide.com

The choice and concentration of the deprotection reagent are also crucial. For example:

Using hydrazine at concentrations above the recommended 2% can lead to undesired peptide backbone cleavage at glycine (B1666218) residues and the conversion of arginine to ornithine. peptide.com

Using hydroxylamine as a free base can cause the formation of hydroxamic acids as side products. This can be effectively suppressed by using the salt of a strong acid, such as hydroxylamine hydrochloride. google.com

Controlling the pH during deprotection is another key strategy. Performing hydrazine-mediated deprotection in a buffered acidic environment (pH 1-3.5) is reported to significantly reduce side reactions and improve yields. google.com

By carefully selecting the deprotection method and protecting other reactive sites, the Nε-formyl group can be cleanly and selectively removed, unlocking the full potential of this compound for advanced peptide synthesis.

Advanced Applications and Methodological Advancements Utilizing Fmoc Lys for Oh

Precision Site-Specific Lysine (B10760008) Functionalization in Synthetic Peptides

The primary function of Fmoc-Lys(FOR)-OH is to introduce a formyl group at a predetermined lysine position within a peptide chain. This modification provides a unique chemical entity that can influence the peptide's biological activity and structural properties.

Construction of Branched and Multivalent Peptide Constructs

In the synthesis of branched and multivalent peptides, lysine derivatives are frequently used to create the core scaffold due to the branching potential offered by the ε-amino group. While derivatives with orthogonally removable protecting groups are standard for generating the branch points themselves, this compound is utilized to install a formylated lysine residue within the linear peptide sequences that are subsequently attached to such a scaffold.

By incorporating this compound during the synthesis of the peptide arms, researchers can create multivalent constructs that present multiple copies of a formylated epitope. This is particularly relevant in immunology and vaccine development, where the specific post-translational state of an antigen can be critical for recognition by the immune system. The formyl group is retained in the final structure, providing a stable, site-specific modification on each branch of the multimeric assembly.

Directed Bioconjugation, Labeling, and Immobilization Strategies

The formyl group introduced by this compound provides a unique chemical handle for directed bioconjugation, distinct from the more common amine- or thiol-based strategies. The aldehyde functionality of the formyl group can participate in chemoselective ligation reactions, allowing for the precise attachment of labels, probes, or surfaces.

Advanced ligation strategies that can be explored with a formylated peptide include:

Hydrazone/Oxime Formation: The formyl group can react with hydrazide- or aminooxy-functionalized molecules (e.g., fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycol) to form stable hydrazone or oxime linkages. This reaction is highly specific and proceeds under mild aqueous conditions.

Pictet-Spengler Ligation: Peptides containing an N-terminal tryptophan adjacent to the formyl-lysine can undergo an intramolecular Pictet-Spengler reaction, a powerful tool for forming rigid, cyclic structures.

Aldehyde Capture Ligation: This method leverages the chemoselective reactivity between an aldehyde and an amine to facilitate amide bond formation, potentially enabling the ligation of peptide fragments that are challenging to couple using traditional methods.

These strategies enable the site-specific labeling of synthetic peptides for imaging, diagnostics, or functional studies, as well as their oriented immobilization onto solid supports for use in bioassays or affinity chromatography.

Application in the Synthesis of Post-Translationally Modified Peptides (e.g., Mimicking N-Formylation Events)

The most direct and widespread application of this compound is in the synthesis of peptides that mimic or contain the post-translational modification (PTM) of Nε-formylation. Lysine formylation is a recently discovered PTM found in histones and other nuclear proteins, where it is believed to play a role in modulating chromatin structure and gene expression. This modification is chemically similar to the well-studied lysine acetylation and methylation, suggesting it may have significant functional consequences.

The use of this compound in standard Fmoc-SPPS is the key chemical method for producing peptides containing Nε-formyllysine at specific sites. This allows researchers to:

Generate Tools for Biological Study: Synthetic peptides containing formyl-lysine are crucial as substrates for identifying and characterizing potential "deformylase" enzymes.

Produce Antigens for Antibody Development: Formylated peptides can be used as immunogens to generate antibodies that specifically recognize the Nε-formyllysine mark, enabling its detection and study in biological samples.

Investigate Functional Impact: By comparing the properties of a formylated peptide with its unmodified counterpart, researchers can directly probe the effects of this PTM on protein-protein interactions, protein-DNA interactions, and enzymatic activity.

The stability of the Nε-formyl group to standard cleavage cocktails (e.g., high concentrations of trifluoroacetic acid) ensures the integrity of the modification in the final, purified peptide.

Engineering of Complex Peptide and Protein Architectures

The incorporation of formylated lysine residues can be a key design element in the engineering of peptides and proteins with novel structures and functions.

Facilitation of Intramolecular Cyclization and Macrocyclization

While the formyl group itself is not typically used as the reactive handle for on-resin cyclization, the presence of a formyl-lysine residue within a macrocyclic peptide can significantly influence the final structure and properties of the molecule. By using this compound in the linear precursor sequence, a formylated residue can be strategically placed within the ring. This modification can impose conformational constraints or serve as a specific recognition element, altering the binding affinity and selectivity of the cyclic peptide for its target. The synthesis would typically involve using a different lysine residue with an orthogonal protecting group (e.g., Mtt, Dde, or Aloc) to facilitate the lactam bridge formation, while the formylated lysine, introduced via this compound, remains as a stable functional component of the final cyclic architecture.

Assembly of Template-Assembled Synthetic Proteins (TASPs) and Multiple Antigen Peptides (MAPs)

Template-Assembled Synthetic Proteins (TASPs) and Multiple Antigen Peptides (MAPs) are powerful tools for mimicking protein structures and for immunological applications, respectively. Both architectures are built upon a core scaffold, which is very often composed of lysine residues.

The role of this compound in this context is not to form the core itself, but to introduce formylated lysine residues into the peptide epitopes that are synthesized onto the branches of the MAP or TASP core. This allows for the multivalent presentation of specifically formylated antigens. Such constructs are invaluable for studying how the immune system recognizes post-translationally modified proteins and for developing vaccines or diagnostics targeted against diseases where aberrant protein formylation may occur. The high density of the formylated epitope on the MAP carrier can elicit a strong and specific antibody response without the need for conjugation to a larger carrier protein.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-formyl-L-lysine |

| Molecular Formula | C₂₂H₂₄N₂O₅ |

| Molecular Weight | 396.44 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP |

| Storage Temperature | 2-8°C |

Table 2: Role of this compound in a Synthetic Workflow

| Step | Action | Purpose |

| 1. Synthesis Planning | Identify lysine residue(s) in the target peptide sequence that require Nε-formylation. | To map the site-specific incorporation of the PTM. |

| 2. SPPS Coupling | During solid-phase synthesis, couple this compound at the designated position using standard activation reagents (e.g., HBTU/DIPEA). | To incorporate the protected, formylated lysine building block into the growing peptide chain. |

| 3. Fmoc Deprotection | Treat the resin with a piperidine (B6355638) solution in DMF. | To remove the Nα-Fmoc group for subsequent amino acid coupling, leaving the Nε-formyl group intact. |

| 4. Final Cleavage | Treat the completed peptide-resin with a strong acid cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). | To cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. The Nε-formyl group remains stable. |

| 5. Purification | Purify the crude peptide using reverse-phase HPLC. | To isolate the final peptide containing the site-specific Nε-formyllysine modification. |

Development of Automated Synthesis Protocols for Formyl-Protected Lysine

The integration of formyl-protected lysine, specifically this compound, into automated solid-phase peptide synthesis (SPPS) protocols represents a significant advancement in peptide chemistry. Automated synthesizers, particularly those utilizing microwave irradiation, have revolutionized peptide production by enhancing reaction kinetics, improving coupling efficiencies, and reducing synthesis times. rsc.orgamericanpeptidesociety.orgmerel.si The development of protocols for this compound focuses on optimizing its incorporation and ensuring the stability of the formyl group throughout the synthesis cycles until its selective removal is desired.

Automated SPPS fundamentally relies on the cyclical repetition of deprotection, activation, and coupling steps. americanpeptidesociety.orgpeptide.com For an amino acid derivative like this compound to be successfully used, these steps must be optimized to ensure high yields and prevent side reactions. Automation offers high reproducibility and the ability to perform numerous cycles with minimal manual intervention, which is crucial for the synthesis of long or complex peptides. americanpeptidesociety.org

Optimization of Coupling Parameters

The efficiency of incorporating this compound into a growing peptide chain is dependent on several factors, including the choice of coupling reagents, reaction time, and temperature. Modern automated peptide synthesizers often employ elevated temperatures, sometimes with microwave assistance, to overcome steric hindrance and difficult coupling scenarios. merel.si

A variety of activating reagents are available for automated SPPS, each with distinct advantages. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as OxymaPure® (ethyl cyano(hydroxyimino)acetate), are common. acs.org Aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used for their high activation efficiency. chempep.comrsc.org

The selection of the appropriate coupling strategy is critical for achieving high incorporation yields of this compound. The following table outlines typical coupling protocols that can be adapted for this derivative in an automated synthesizer.

| Parameter | Protocol A: DIC/Oxyma | Protocol B: HBTU/DIEA | Protocol C: HATU/DIEA |

|---|---|---|---|

| Amino Acid Excess | 5-fold | 4-fold | 4-fold |

| Coupling Reagent | DIC | HBTU | HATU |

| Reagent Excess | 5-fold | 3.9-fold | 3.9-fold |

| Base | - | DIEA | DIEA |

| Base Excess | - | 8-fold | 8-fold |

| Solvent | DMF | DMF | DMF |

| Temperature | Room Temp. or 50-75°C (MW) | Room Temp. or 50-75°C (MW) | Room Temp. or 50-75°C (MW) |

| Reaction Time | 10-60 min | 5-30 min | 5-20 min |

This table presents generalized automated coupling protocols. Specific optimization for this compound may be required.

On-Resin Deprotection of the Formyl Group

The formyl protecting group is valued for its stability under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of final cleavage (e.g., trifluoroacetic acid), thus providing orthogonality. peptide.com However, specific conditions are required for its removal when on-resin modification of the lysine side chain is intended.

The development of automated protocols for the on-resin deprotection of the formyl group is less common than for other protecting groups like Mmt or Alloc. Manual protocols often involve treatment with reagents like hydrazine (B178648) or a solution of hydroxylamine (B1172632) hydrochloride. Adapting these procedures for automation requires careful consideration of reagent compatibility with the synthesizer's fluidics and ensuring complete reaction and subsequent washing to remove residual deprotection reagents. While formyl protection is more frequently used for the indole (B1671886) side chain of tryptophan, the principles of its cleavage can be applied to lysine. sigmaaldrich.com

The following table details potential reagents for the on-resin deprotection of the formyl group, which could be integrated into an automated synthesis workflow.

| Deprotection Reagent | Concentration & Solvent | Typical Reaction Time | Notes |

|---|---|---|---|

| Hydrazine Monohydrate | 2-5% in DMF | 30-120 min | Requires thorough washing to remove excess hydrazine. |

| Hydroxylamine Hydrochloride | 0.5-1 M in pyridine/water or DMF | 1-4 hours | The pH of the solution may need adjustment. |

| Piperidine | 10-20% in DMF | 18-24 hours | Significantly longer reaction time compared to Fmoc removal. |

This table outlines potential on-resin deprotection conditions for the formyl group that could be automated. Optimization is necessary to ensure compatibility and efficiency within an automated system.

Challenges and Methodological Advancements

A key challenge in automating protocols with this compound is ensuring the complete stability of the formyl group during the repetitive basic treatments for Fmoc removal. While generally stable, prolonged exposure or elevated temperatures could potentially lead to premature deprotection. peptide.comiris-biotech.de Methodological advancements in automated synthesis, such as rapid cycles enabled by microwave heating, can minimize the total exposure time to basic conditions, thereby enhancing the stability of acid-labile side-chain protecting groups. luxembourg-bio.com

Furthermore, aggregation of the growing peptide chain can hinder both deprotection and coupling steps. peptide.com Automated synthesizers can incorporate protocols to mitigate aggregation, such as the use of specialized resins (e.g., TentaGel), chaotropic salts, or isourea derivatives. peptide.compeptide.com The development of robust automated protocols for this compound must account for these potential sequence-dependent challenges to ensure the synthesis of high-purity peptides.

Analytical Methodologies for Characterization of Peptides Containing ε N Formyl Lysine

Chromatographic Purity Assessment of Synthetic Peptides (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of synthetic peptides. For peptides containing ε-N-formyl-lysine, reversed-phase HPLC (RP-HPLC) is the most common method employed. This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions.

The purity of the initial Fmoc-Lys(For)-OH building block is paramount, with suppliers typically ensuring a purity of ≥97% by HPLC to minimize the introduction of impurities from the outset. labmartgh.comsigmaaldrich.com Following solid-phase peptide synthesis (SPPS), the crude peptide is purified by preparative HPLC, and its final purity is assessed by analytical HPLC. A final purity of ≥95% is generally required for most research applications. kilobio.com

Key parameters for the HPLC analysis of peptides containing ε-N-formyl-lysine include the stationary phase, mobile phase composition, and gradient. nih.gov C18 columns are the most widely used stationary phases for peptide analysis. nih.gov The mobile phases typically consist of an aqueous solvent (Solvent A) and an organic solvent (Solvent B), usually acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) or formic acid. nih.gov However, caution is warranted when using formic acid in mobile phases or for sample dissolution, as it has been reported to cause artificial N-formylation of lysine (B10760008) residues, which could compromise the accurate quantification of the desired peptide. researchgate.net

Table 1: Typical Parameters for Analytical RP-HPLC of Peptides Containing ε-N-formyl-lysine

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 mm internal diameter) | Stationary phase for separation based on hydrophobicity. nih.gov |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous solvent; TFA acts as an ion-pairing agent to improve peak shape. nih.gov |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic solvent for eluting the peptide. nih.gov |

| Flow Rate | ~1 mL/min | Standard flow for analytical columns. nih.gov |

| Detection | UV Absorbance at 214-220 nm | Wavelengths where the peptide backbone amide bonds absorb light. |

| Gradient | Linear gradient, e.g., 5% to 55% Solvent B over 50 minutes | Gradually increases hydrophobicity of the mobile phase to elute peptides. nih.gov |

| Purity Target | ≥95% | Standard requirement for research-grade synthetic peptides. kilobio.com |

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)

While HPLC confirms purity, it does not verify the peptide's identity or the correct incorporation of the modified amino acid. Spectroscopic methods are essential for this structural confirmation.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the peptide, thereby confirming its composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, and it is often coupled with liquid chromatography (LC-MS). nih.gov The measured mass of a peptide containing ε-N-formyl-lysine should match the theoretical mass calculated from its amino acid sequence. The formylation of a lysine residue results in a mass increase of 28.010 Da (CO) compared to an unmodified lysine.

Tandem mass spectrometry (MS/MS) provides further structural proof by fragmenting the peptide and analyzing the resulting product ions. This fragmentation pattern can confirm the amino acid sequence and pinpoint the location of the formyl group on a specific lysine residue. nih.gov For instance, the observation of b- and y-type fragment ions containing the modified lysine will show a corresponding mass shift, confirming the site of modification. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard of N⁶-formyl-lysine, can be employed for precise quantification in complex biological samples. nih.gov

Table 2: Example Mass Spectrometry Data for a Peptide Containing ε-N-formyl-lysine

| Compound / Peptide | Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass Shift from Unmodified Peptide |

|---|---|---|---|

| This compound | C₂₂H₂₄N₂O₅ | 396.1685 | N/A |

| Unmodified Peptide (e.g., Gly-Lys-Ala) | C₁₁H₂₂N₄O₄ | 290.1641 | 0 |

| Formylated Peptide (e.g., Gly-Lys(For)-Ala) | C₁₂H₂₂N₄O₅ | 318.1590 | +28.010 |

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information at the atomic level. For peptides containing this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used. ¹H-NMR spectra can confirm the presence of the formyl group through its characteristic proton signal, which typically appears as a singlet or doublet (due to coupling with the ε-NH proton) in the downfield region (around 8.0-8.5 ppm). rsc.org Furthermore, the chemical shift of the lysine side-chain protons (ε-CH₂) is affected by the formylation, often shifting downfield compared to the signal in an unmodified lysine residue. nih.gov ¹³C-NMR can be used to identify the carbonyl carbon of the formyl group. rsc.org

Advanced Techniques for Elucidating Conformational and Structural Properties

For a more in-depth analysis of peptides with ε-N-formyl-lysine, advanced analytical techniques can provide higher resolution structural data and insights into the modification's effect on peptide conformation.

Advanced Mass Spectrometry Fragmentation Techniques: While Collision-Induced Dissociation (CID) is a common fragmentation method, it can sometimes lead to the loss of labile post-translational modifications. Electron Capture Dissociation (ECD) is an alternative fragmentation technique that is particularly useful for characterizing modified peptides. nih.gov ECD induces fragmentation of the peptide backbone while preserving non-covalent interactions and labile modifications, such as the formyl group on the lysine side chain. This makes ECD a more robust method for unambiguously localizing the modification without generating ambiguous fragment ions. nih.gov

Future Research Directions and Perspectives in Fmoc Lys for Oh Chemistry

Innovation in Mild and Highly Selective Deformylation Reagents and Techniques

The development of mild and highly selective methods for the removal of the formyl group from the lysine (B10760008) side chain is a critical area for future research. While the formyl group offers stability under various conditions, its removal often requires harsh reagents or conditions that can be incompatible with sensitive peptide sequences or other protecting groups.

Current research is exploring novel chemical and enzymatic methods for deformylation. One promising chemical approach involves the use of hydroxylamine (B1172632) hydrochloride in an inert liquid medium, which has been shown to remove N-formyl groups from N-formyl-amino acid and N-formyl-peptide esters without major side reactions. google.com Further investigation into optimizing reaction conditions, such as solvent systems and temperature, could lead to even milder and more efficient protocols.

Enzymatic approaches represent a particularly exciting frontier. Peptide deformylases (PDFs), enzymes that catalyze the removal of the N-terminal formyl group from nascent polypeptides in prokaryotes, have been investigated for their potential in organic synthesis. researchgate.net Research into engineering PDFs with altered substrate specificity could lead to enzymes capable of selectively removing the formyl group from the ε-amino group of lysine within a peptide chain. Such biocatalysts would offer unparalleled selectivity under physiological conditions, a significant advantage for the synthesis of complex and sensitive peptides. researchgate.net

Future innovations may also come from the development of novel reagents that are orthogonal to other common protecting groups used in peptide synthesis. This would allow for the selective deprotection of the formyl group at any stage of the synthesis, providing greater flexibility in the design of synthetic strategies.

Expanding the Applicability of the Formyl Group to Other Amino Acid Side Chains

The utility of the formyl group as a protecting group is currently largely limited to the ε-amino group of lysine and the indole (B1671886) nitrogen of tryptophan in Boc-based solid-phase peptide synthesis (SPPS). mdpi.com A significant area of future research will be to expand the application of the formyl group to protect the side chains of other amino acids.

The small size and unique electronic properties of the formyl group could offer advantages in protecting the side chains of amino acids such as ornithine, diaminobutyric acid, and diaminopropionic acid. Furthermore, exploring its use for protecting the hydroxyl groups of serine and threonine, or the thiol group of cysteine, could open up new avenues in peptide and protein engineering.

A key challenge in this area will be the development of selective formylation and deformylation methods for these different functional groups. Research will need to focus on understanding the reactivity of each amino acid side chain and developing conditions that allow for the introduction and removal of the formyl group without affecting other parts of the peptide. Success in this area would significantly broaden the toolkit of peptide chemists and enable the synthesis of novel peptide analogues with tailored properties.

Computational Chemistry Approaches for Predicting Reactivity and Guiding Synthetic Pathway Design

Computational chemistry is emerging as a powerful tool in peptide synthesis, offering the potential to predict reaction outcomes, optimize synthetic pathways, and design novel protecting group strategies. nih.gov In the context of Fmoc-Lys(FOR)-OH, computational approaches can provide valuable insights into its reactivity and guide future research.

Molecular modeling and quantum mechanical calculations can be used to study the stability of the formyl protecting group under various reaction conditions and to predict its susceptibility to different deformylation reagents. This can accelerate the discovery of new, milder deprotection methods by allowing for the in silico screening of potential reagents before they are tested in the laboratory.

Furthermore, computational tools can be employed to design more efficient synthetic pathways for peptides containing this compound. By simulating the entire synthesis process, it may be possible to identify potential side reactions and optimize coupling and deprotection steps to maximize yield and purity. Deep learning and other machine learning techniques are also being applied to predict the success of peptide synthesis based on the amino acid sequence, which could be extended to incorporate the effects of specific protecting groups like the formyl group.

Computational studies can also aid in the design of novel formyl-based protecting groups with tailored properties, such as enhanced stability or lability under specific conditions. This predictive power will be instrumental in advancing the field of peptide synthesis and expanding the applications of formyl-protected amino acids.

Integration of Formyl-Protected Lysine in Chemoenzymatic Synthesis and Ligase-Based Approaches

The integration of chemically synthesized peptides with biological systems is a rapidly growing area of research, and chemoenzymatic synthesis offers a powerful bridge between these two worlds. Future research will likely focus on incorporating this compound into chemoenzymatic and ligase-based peptide synthesis strategies.

Enzymatic ligation methods, which utilize enzymes such as sortases and butelase-1, offer a highly specific and efficient way to join peptide fragments under mild, aqueous conditions. researchgate.net The presence of a formyl group on the lysine side chain could be exploited to direct or prevent enzymatic ligation at specific sites. For example, a formylated lysine residue might be resistant to certain ligases, allowing for site-specific ligation at other locations within the peptide. Subsequent removal of the formyl group would then unmask the lysine residue for further modification.

Conversely, engineered ligases could be developed to specifically recognize and act upon formylated lysine residues. This would enable the site-specific incorporation of formyl-lysine into proteins, providing a powerful tool for studying the biological roles of this post-translational modification. Recent studies have shown that Nε-formylation of lysine is a widespread post-translational modification of nuclear proteins, suggesting its potential importance in regulating chromatin function. nih.govmit.edu

The development of chemoenzymatic strategies that are compatible with formyl-protected lysine will open up new possibilities for the synthesis of complex proteins and glycoproteins with precisely controlled modifications. This will have significant implications for drug discovery, diagnostics, and fundamental biological research.

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Lys(FOR)-OH in solid-phase peptide synthesis (SPPS), and how does its protection strategy influence peptide chain elongation?

- Methodological Answer : In SPPS, this compound serves as a building block where the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during sequential peptide elongation. The FOR (formyl) group protects the ε-amino side chain of lysine, preventing undesired side reactions. After each coupling step, the Fmoc group is removed with piperidine, while the FOR group remains intact until selective deprotection is required. This orthogonal protection allows precise control over lysine side-chain modifications in complex peptides .

Q. What are the standard deprotection conditions for the FOR group in this compound, and how do they compare to other lysine protecting groups like Boc or Mtt?

- Methodological Answer : The FOR group is typically removed under mild acidic conditions (e.g., hydrazine or hydroxylamine) or via prolonged exposure to dilute trifluoroacetic acid (TFA). In contrast, the Boc (tert-butoxycarbonyl) group requires stronger acids like TFA (≥95%), while the Mtt (4-methyltrityl) group is cleaved with 1–3% TFA in dichloromethane. Researchers must select protecting groups based on compatibility with synthesis steps—FOR is advantageous for its selective removal without disrupting acid-labile residues .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide sequences prone to aggregation or poor solubility?

- Methodological Answer : Aggregation-prone sequences benefit from:

- Solvent optimization : Using dimethylformamide (DMF) with additives like hexafluoroisopropanol (HFIP) to enhance solubility.

- Coupling agents : Employing HATU or PyBOP instead of HBTU to improve activation kinetics.

- Double coupling : Repeating the coupling step with fresh reagents to ensure complete reaction.

- Microwave-assisted synthesis : Reducing aggregation via controlled heating (50–60°C) during coupling .

Q. In synthesizing branched peptides, how does this compound facilitate orthogonal protection strategies, and what analytical techniques validate successful incorporation?

- Methodological Answer : The FOR group allows orthogonal deprotection alongside other groups (e.g., Alloc for palladium-mediated cleavage). For branched peptides, this compound is coupled at specific positions, and the FOR group is selectively removed to enable further functionalization. Validation involves:

- HPLC : Monitoring retention shifts indicative of side-chain modifications.

- Mass spectrometry (MS) : Confirming molecular weight matches theoretical values.

- Amino acid analysis : Quantifying lysine incorporation after acid hydrolysis .

Q. What are the common side reactions observed during the use of this compound, and how can they be mitigated through experimental design?

- Methodological Answer :

- Premature deprotection : Trace TFA in solvents may cleave FOR. Mitigation: Use high-purity solvents and monitor pH during synthesis.

- Incomplete coupling : Steric hindrance from the FOR group. Mitigation: Extend coupling times or use bulky activators like HOAt.

- Side-chain acylation : Activated amino acids may acylate unprotected ε-amino groups. Mitigation: Ensure complete FOR protection before coupling adjacent residues .

Q. How is this compound utilized in the synthesis of peptide-based drug delivery systems, such as dendritic nanocarriers?

- Methodological Answer : this compound serves as a branching point in dendritic structures. For example, in EGFR-targeted nanocarriers:

- Step 1 : this compound is coupled to a solid support (e.g., CLEAR resin) to initiate dendritic growth.

- Step 2 : Sequential deprotection and coupling of lysine derivatives (e.g., Fmoc-Lys(Mtt)-OH) create branching layers.

- Step 3 : The FOR group is retained until final deprotection to attach payloads (e.g., methotrexate) via ε-amino linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.